((2R,4R)-4-Aminopyrrolidin-2-YL)methanol 2hcl
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Overview
Description
((2R,4R)-4-Aminopyrrolidin-2-YL)methanol 2hcl is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and functional properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,4R)-4-Aminopyrrolidin-2-YL)methanol 2hcl typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the amination and cyclization of functionalized acyclic substrates or through the oxidation of pyrrolidine derivatives.
Introduction of Amino Group: The amino group is introduced via nucleophilic substitution reactions, where suitable amines react with the pyrrolidine ring.
Formation of Methanol Group: The methanol group is introduced through reduction reactions, where the corresponding aldehyde or ketone is reduced to the alcohol.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
((2R,4R)-4-Aminopyrrolidin-2-YL)methanol 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
((2R,4R)-4-Aminopyrrolidin-2-YL)methanol 2hcl has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ((2R,4R)-4-Aminopyrrolidin-2-YL)methanol 2hcl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-dione: A diketone derivative of pyrrolidine.
Uniqueness
((2R,4R)-4-Aminopyrrolidin-2-YL)methanol 2hcl is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties
Properties
Molecular Formula |
C5H14Cl2N2O |
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Molecular Weight |
189.08 g/mol |
IUPAC Name |
[(2R,4R)-4-aminopyrrolidin-2-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-4-1-5(3-8)7-2-4;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5-;;/m1../s1 |
InChI Key |
MYRBCWBHSWFNCC-ALUAXPQUSA-N |
Isomeric SMILES |
C1[C@H](CN[C@H]1CO)N.Cl.Cl |
Canonical SMILES |
C1C(CNC1CO)N.Cl.Cl |
Origin of Product |
United States |
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